molecular formula C6H11NO3 B1603699 4-Methylmorpholine-3-carboxylic acid CAS No. 1240518-88-0

4-Methylmorpholine-3-carboxylic acid

Cat. No.: B1603699
CAS No.: 1240518-88-0
M. Wt: 145.16 g/mol
InChI Key: PJCXUSBLNCTAJP-UHFFFAOYSA-N
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Description

4-Methylmorpholine-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of morpholine, featuring a carboxylic acid group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylmorpholine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with morpholine, which undergoes methylation to introduce the methyl group at the fourth position.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the third position. This can be achieved through various carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylmorpholine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 4-Methylmorpholine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can engage in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the methyl and carboxylic acid groups.

    4-Methylmorpholine: Similar structure but without the carboxylic acid group.

    3-Carboxymorpholine: Similar structure but without the methyl group.

Uniqueness: 4-Methylmorpholine-3-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

IUPAC Name

4-methylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXUSBLNCTAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610208
Record name 4-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240518-88-0
Record name 4-Methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the above prepared solution of morpholine-3-carboxylic acid (140 mg, 0.86 mmol, 1 eq) was added aqueous formaldehyde (0.1 g, 1 mmol, 37%, 1.2 equiv), and the solution was stirred under hydrogen atmosphere at room temperature for 24 h in the presence of 10% palladium on carbon (150 mg, 50% water). After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under vacuum to give 120 mg of the desired 4-methylmorpholine-3-carboxylic acid. The crude material was used in the next step without further purification. 1H NMR (CD3OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H)
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylmorpholine-3-carboxylic acid
4-Methylmorpholine-3-carboxylic acid
4-Methylmorpholine-3-carboxylic acid
4-Methylmorpholine-3-carboxylic acid
4-Methylmorpholine-3-carboxylic acid
4-Methylmorpholine-3-carboxylic acid

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